![molecular formula C14H19N3O2S B2875220 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide CAS No. 1797205-25-4](/img/structure/B2875220.png)
4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide, also known as CTB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. CTB is a small molecule inhibitor that selectively targets a specific protein, making it an attractive candidate for drug development.
Wirkmechanismus
4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide is a small molecule inhibitor that selectively targets a specific protein, making it an attractive candidate for drug development. The exact mechanism of action of this compound is not fully understood, but it is believed to bind to a specific site on the protein, preventing it from carrying out its normal function. By inhibiting this protein, this compound can disrupt various cellular processes, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders. Additionally, this compound has been shown to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide is its specificity for a specific protein, making it an attractive candidate for drug development. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, making it a versatile tool for studying cellular processes. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment. Additionally, the exact mechanism of action of this compound is not fully understood, making it difficult to predict its effects in different cellular contexts.
Zukünftige Richtungen
There are many potential future directions for research involving 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide. One area of research could be the development of this compound-based drugs for the treatment of cancer and neurological disorders. Additionally, this compound could be used as a tool for studying the function of specific proteins and their role in cellular processes. Further research could also focus on understanding the mechanism of action of this compound and its effects in different cellular contexts. Overall, this compound is a promising compound with many potential applications in various fields of research.
Synthesemethoden
The synthesis of 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide involves a multi-step process that starts with the reaction of 2-aminothiazole with butyraldehyde to form 2-butylthiazole. The resulting compound is then reacted with cyanogen bromide to form 4-bromobutyl-2-thiazolylcyanide. The final step involves the reaction of 4-bromobutyl-2-thiazolylcyanide with oxanilic acid to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Wissenschaftliche Forschungsanwendungen
4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. One of the most promising applications of this compound is in cancer research, where it has been shown to inhibit the growth of cancer cells by targeting a specific protein. This compound has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease, due to its ability to cross the blood-brain barrier. Additionally, this compound has been investigated for its potential use as a tool in chemical biology research, where it can be used to selectively label proteins and study their function.
Eigenschaften
IUPAC Name |
4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-2-3-4-11-9-20-13(16-11)12(18)17-14(10-15)5-7-19-8-6-14/h9H,2-8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXRCUJJHIQZDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CSC(=N1)C(=O)NC2(CCOCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.